molecular formula C25H28ClF2N5O2 B12388362 (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

Cat. No.: B12388362
M. Wt: 504.0 g/mol
InChI Key: CEONSWRDFKMFNM-PUAOIOHZSA-N
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Description

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as the 3-chloro-2-fluorophenyl and 5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl moieties are introduced through nucleophilic substitution or coupling reactions.

    Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions using reagents like carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and automated synthesis may be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain substituents with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid analogs: Compounds with similar core structures but different substituents.

    Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28ClF2N5O2

Molecular Weight

504.0 g/mol

IUPAC Name

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C25H28ClF2N5O2/c1-14-9-18(29-23(21(14)27)30-20-10-15(2)31-32-20)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-19(26)22(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1

InChI Key

CEONSWRDFKMFNM-PUAOIOHZSA-N

Isomeric SMILES

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=NC(=C(C(=C3)C)F)NC4=NNC(=C4)C)C(=O)O

Canonical SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=NC(=C(C(=C3)C)F)NC4=NNC(=C4)C)C(=O)O

Origin of Product

United States

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